molecular formula C14H21N3O B7509634 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide

Cat. No. B7509634
M. Wt: 247.34 g/mol
InChI Key: VHNPGRRSMMEYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential use in pain management. The compound was developed by the French pharmaceutical company Biotrial and has been the subject of intense research in recent years.

Mechanism of Action

The exact mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 is not fully understood. However, it is believed to work by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 is thought to increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 can reduce pain and inflammation in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage in models of neurological disease. Additionally, 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One advantage of studying 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 is that it has shown promising results in animal models of pain and neurological disease. Additionally, its mechanism of action is well-understood, which can help researchers to design more effective drugs in the future. However, there are also some limitations to studying 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474. For example, its long-term safety and efficacy in humans is not yet known, which could limit its potential use as a drug.

Future Directions

There are several potential future directions for research on 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474. One area of interest is in understanding the long-term safety and efficacy of the compound in humans. Additionally, researchers may explore the use of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 in combination with other drugs to enhance its pain-relieving effects. Finally, there is also potential for further research on the mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474, which could help to identify new targets for the development of pain management drugs.

Synthesis Methods

The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 involves several steps, including the reaction of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with 2,5-dimethylpyrazole to form the corresponding amide. This intermediate is then subjected to further reactions to produce the final compound.

Scientific Research Applications

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide 10-2474 has been studied for its potential use as a pain management drug. Specifically, it has been investigated as a potential treatment for chronic pain conditions such as neuropathic pain and cancer-related pain. The compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-5-13(17(2)16-9)15-14(18)8-12-7-10-3-4-11(12)6-10/h5,10-12H,3-4,6-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPGRRSMMEYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2CC3CCC2C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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